

# A Comprehensive Technical Guide to (4-methoxy-3-methylphenyl)methanol

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## Compound of Interest

Compound Name: (4-Methoxy-3-Methylphenyl)Methanol

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## Foreword: The Language of Molecules in Modern Research

In the landscape of contemporary chemical research and pharmaceutical development, the unambiguous identification and characterization of molecular entities are paramount. The transition from graphical representations of molecules to machine-readable formats has revolutionized cheminformatics, enabling vast databases to be searched and analyzed with unprecedented efficiency. Two of the most critical identifiers in this domain are the Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier (InChI). SMILES offers a human-readable linear notation, while InChI provides a unique, canonical representation, ensuring that a single molecule has a single, verifiable identifier.<sup>[1][2]</sup> This guide provides an in-depth look at these key identifiers for the compound 4-methoxy-3-methylbenzyl alcohol, alongside its synthesis, characterization, and potential applications, offering a vital resource for professionals in the field.

## Section 1: Core Chemical Identifiers for 4-methoxy-3-methylbenzyl alcohol

The precise identification of a chemical compound is the foundation of reproducible science. For 4-methoxy-3-methylbenzyl alcohol, the following identifiers provide a universal language for

its representation in chemical databases and software.

Identifier	Value	Source
IUPAC Name	(4-methoxy-3-methylphenyl)methanol	<a href="#">[3]</a>
CAS Number	114787-91-6	<a href="#">[3]</a>
Canonical SMILES	<chem>CC1=C(C=CC(=C1)CO)OC</chem>	<a href="#">[3]</a>
InChI	InChI=1S/C9H12O2/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5,10H,6H2,1-2H3	<a href="#">[3]</a>
InChIKey	UVIIQYUUEVQCOR-UHFFFAOYSA-N	<a href="#">[3]</a>

These identifiers are crucial for database searches, patent filings, and regulatory submissions, ensuring that all researchers are referring to the exact same molecular structure.

## The Logic of SMILES and InChI

The SMILES string CC1=C(C=CC(=C1)CO)OC concisely represents the molecule's structure: a central benzene ring, indicated by the lowercase 'c's and the number '1' denoting the ring closure, is substituted with a methyl group (C), a hydroxymethyl group (CO), and a methoxy group (OC).[\[3\]](#)

The InChI string, InChI=1S/C9H12O2/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5,10H,6H2,1-2H3, provides a layered, canonical description. It starts with the molecular formula (C9H12O2), followed by the atom connectivity (c layer), and the location of hydrogens (h layer).[\[3\]](#) This layered approach allows for the precise and unique identification of the molecule, independent of the way it was drawn or named.[\[2\]](#)

## Section 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is essential for its application in research and development.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>2</sub>	[3]
Molecular Weight	152.19 g/mol	[3]
Physical Form	Solid	[4]
XLogP3	1.4	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	2	[3]

Note: Experimental spectroscopic data for 4-methoxy-3-methylbenzyl alcohol is not readily available in public databases. The following represents predicted data based on its structure and data from similar compounds.

#### Predicted Spectroscopic Data:

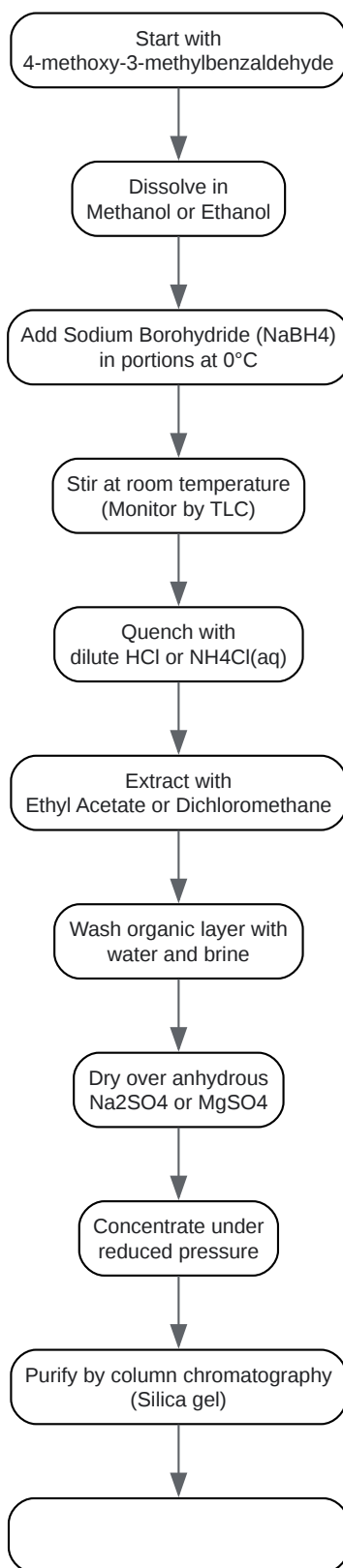
- <sup>1</sup>H NMR: Expected signals would include a singlet for the methyl protons, a singlet for the methoxy protons, a doublet for the benzylic protons, and distinct signals for the aromatic protons, with coupling patterns indicative of their substitution on the ring.
- <sup>13</sup>C NMR: Aromatic carbons would appear in the 110-160 ppm range, with the carbon bearing the methoxy group being significantly deshielded. Signals for the methyl, methoxy, and benzylic carbons would also be present in their characteristic regions.
- Infrared (IR) Spectroscopy: Key absorbances would include a broad O-H stretch around 3300 cm<sup>-1</sup>, C-H stretches for the aromatic and aliphatic groups, and C-O stretches for the alcohol and ether functionalities.
- Mass Spectrometry: The molecular ion peak would be expected at m/z 152. Common fragmentation patterns for benzyl alcohols include the loss of the hydroxyl group and

cleavage at the benzylic position, leading to a stable benzylic cation.[5]

## Section 3: Synthesis of 4-methoxy-3-methylbenzyl alcohol

Substituted benzyl alcohols are valuable intermediates in organic synthesis. The preparation of 4-methoxy-3-methylbenzyl alcohol can be efficiently achieved through the reduction of the corresponding benzaldehyde or benzoic acid derivative.

### Workflow for Synthesis via Aldehyde Reduction



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Caption: Synthesis of 4-methoxy-3-methylbenzyl alcohol via aldehyde reduction.

## Experimental Protocol: Reduction of 4-methoxy-3-methylbenzaldehyde with Sodium Borohydride

This protocol is a generalized procedure based on the well-established reduction of aromatic aldehydes.<sup>[3][6][7]</sup>

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-3-methylbenzaldehyde (1 equivalent) in methanol or ethanol (approximately 10 volumes).
- **Cooling:** Place the flask in an ice bath to cool the solution to 0°C.
- **Addition of Reducing Agent:** Slowly add sodium borohydride ( $\text{NaBH}_4$ , 1.2-1.5 equivalents) to the stirred solution in small portions, maintaining the temperature at 0°C.<sup>[8]</sup>
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- **Workup:** Once the reaction is complete, cool the flask again in an ice bath and cautiously quench the reaction by the slow addition of 1M hydrochloric acid or a saturated aqueous solution of ammonium chloride until the effervescence ceases.
- **Extraction:** Remove the solvent under reduced pressure. To the resulting residue, add deionized water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
- **Washing and Drying:** Combine the organic extracts and wash successively with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude 4-methoxy-3-methylbenzyl alcohol can then be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

## Alternative Synthesis: Reduction from Carboxylic Acid

For substrates where the corresponding carboxylic acid, 4-methoxy-3-methylbenzoic acid, is more accessible, a more potent reducing agent like lithium aluminum hydride ( $\text{LiAlH}_4$ ) is required.<sup>[9][10][11]</sup>

Causality behind Reagent Choice: Sodium borohydride is a mild reducing agent and is chemoselective for aldehydes and ketones; it will not reduce carboxylic acids or esters under standard conditions.<sup>[3]</sup> Lithium aluminum hydride, being a much stronger reducing agent, is necessary for the reduction of carboxylic acids to primary alcohols.<sup>[10][11]</sup> This increased reactivity also necessitates the use of anhydrous non-protic solvents like diethyl ether or tetrahydrofuran (THF) and a more cautious workup procedure.<sup>[9]</sup>

## Section 4: Applications in Research and Drug Development

Substituted benzyl alcohols are crucial building blocks in organic synthesis and medicinal chemistry. Their utility stems from the reactive benzylic hydroxyl group, which can be readily converted into other functional groups or used as a handle for further molecular elaboration.

While specific applications of 4-methoxy-3-methylbenzyl alcohol are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. Its utility can be inferred from the applications of structurally related compounds.

- **As a Synthetic Intermediate:** The primary application of 4-methoxy-3-methylbenzyl alcohol is as a versatile intermediate. The hydroxyl group can be oxidized to an aldehyde, converted to a leaving group for nucleophilic substitution (e.g., forming a benzyl halide), or esterified.<sup>[12]</sup> This allows for its incorporation into more complex molecular scaffolds.
- **Potential in Medicinal Chemistry:** The substituted benzene ring is a common feature in many pharmaceutical agents. For instance, 4-methylbenzyl alcohol is a precursor in the synthesis of the local anesthetic Lidocaine.<sup>[13]</sup> The specific substitution pattern of 4-methoxy and 3-methyl groups can modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity to biological targets. Research on other methoxy-substituted benzyl alcohols has shown activities such as antioxidant properties and protective effects on the blood-brain barrier.<sup>[14][15]</sup> This suggests that 4-methoxy-3-methylbenzyl alcohol could

serve as a valuable starting material or fragment in the design and synthesis of novel therapeutic agents.

## Section 5: Safety, Handling, and Toxicology

Ensuring the safety of laboratory personnel is of utmost importance. The following information is based on the aggregated GHS classification data available for 4-methoxy-3-methylbenzyl alcohol.<sup>[16]</sup>

GHS Hazard Classification:

Hazard Statement	Code	Description
Skin Irritation	H315	Causes skin irritation
Allergic Skin Reaction	H317	May cause an allergic skin reaction
Eye Irritation	H319	Causes serious eye irritation
Respiratory Irritation	H335	May cause respiratory irritation

Self-Validating Safety Protocol:

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling 4-methoxy-3-methylbenzyl alcohol.
- **Ventilation:** Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
- **Handling:** Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.<sup>[2]</sup>
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.



This self-validating system ensures that all handling of the compound is done with the necessary precautions to minimize exposure and risk.

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